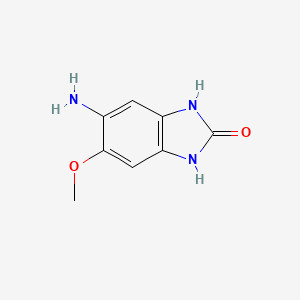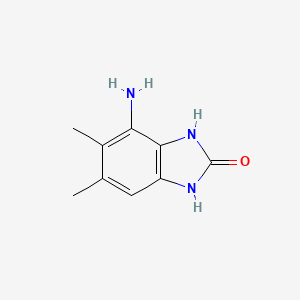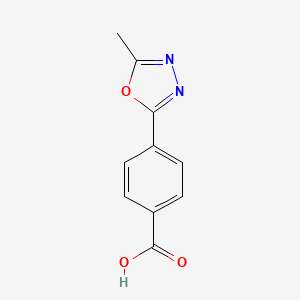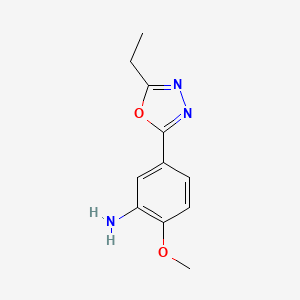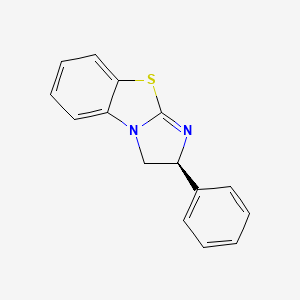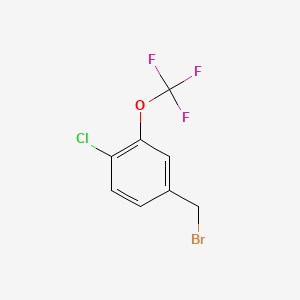
4-(Bromometil)-1-cloro-2-(trifluorometoxi)benceno
Descripción general
Descripción
4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene, also known as 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene or 4-BCT, is a halogenated hydrocarbon that is widely used in synthetic organic chemistry. It is a colorless liquid with a boiling point of 81-82 °C and a melting point of -60 °C. 4-BCT is soluble in many organic solvents, including ethanol, ethyl acetate, and dimethyl sulfoxide. It has become increasingly important in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
El grupo trifluorometoxi en compuestos como 4-(Bromometil)-1-cloro-2-(trifluorometoxi)benceno se utiliza cada vez más en la química farmacéutica debido a su capacidad para mejorar la estabilidad metabólica y la lipofilicidad de los agentes terapéuticos. Este compuesto puede servir como precursor para sintetizar diversas moléculas bioactivas, particularmente aquellas que requieren un grupo trifluorometoxi para mejorar las propiedades farmacológicas .
Desarrollo Agroquímico
En la agroquímica, se sabe que la introducción de un grupo trifluorometoxi mejora la actividad biológica de los pesticidas This compound podría utilizarse para desarrollar nuevas clases de pesticidas con mayor eficacia y perfiles ambientales .
Investigación en Química de Flúor
El compuesto es de particular interés en el campo de la química de flúor, donde los investigadores exploran la reactividad y las propiedades de las moléculas fluoradas. Los estudios sobre estos compuestos pueden conducir al descubrimiento de nuevas reacciones y mecanismos específicos de las sustancias que contienen flúor .
Mecanismo De Acción
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction.
Mode of Action
The compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions , a type of carbon–carbon bond forming reaction. In these reactions, the bromomethyl group on the benzene ring can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
In the context of sm cross-coupling reactions, it participates in the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry .
Result of Action
The result of the action of 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene is the formation of new organic compounds through SM cross-coupling reactions . The exact products depend on the organoboron reagents used in the reaction.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reactions it participates in are typically carried out under mild and functional group tolerant reaction conditions . Additionally, the compound is sensitive to moisture , which can affect its reactivity and stability.
Propiedades
IUPAC Name |
4-(bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZINNAFCZCHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590653 | |
| Record name | 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-93-2 | |
| Record name | 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





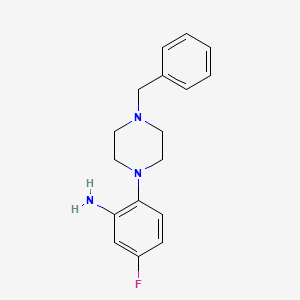
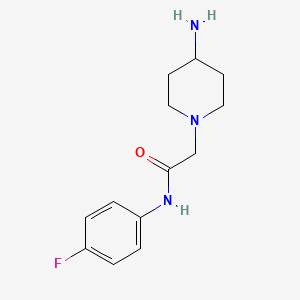
![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)
